Diethyl 2-aminomaleate
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Overview
Description
Diethyl 2-aminomaleate is an organic compound with the molecular formula C8H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double-bonded carbon atoms are replaced by an amino group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-aminomaleate can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-aminomaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 2-nitromaleate.
Reduction: Reduction reactions can convert it to diethyl 2-aminosuccinate.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Diethyl 2-nitromaleate.
Reduction: Diethyl 2-aminosuccinate.
Substitution: Various substituted maleates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-aminomaleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which diethyl 2-aminomaleate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Diethyl aminomalonate: Similar in structure but with an additional amino group, used in the synthesis of amino acids and peptides.
Uniqueness
Diethyl 2-aminomaleate is unique due to its combination of an amino group and two ester groups, which provides it with distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .
Biological Activity
Diethyl 2-aminomaleate, a derivative of maleic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H13N1O4
- Molecular Weight : 173.19 g/mol
The compound features an amine group attached to a maleate backbone, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit bacterial growth effectively by disrupting cell membrane integrity. The mechanism involves binding to the bacterial cell membrane and forming pores, leading to cell lysis .
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 32 µg/mL | Membrane disruption |
Staphylococcus aureus | 16 µg/mL | Pore formation |
Pseudomonas aeruginosa | 64 µg/mL | Membrane permeabilization |
Antifungal Activity
This compound has also demonstrated significant antifungal activity. A study evaluated its efficacy against Fusarium oxysporum, a common phytopathogen. The compound exhibited fungistatic and fungicidal effects depending on the concentration used.
Table 2: Antifungal Activity Against Fusarium oxysporum
Compound | IC50 (µM) | Effect Type |
---|---|---|
This compound | <0.5 | Fungicidal |
Control (Mancozeb) | <0.01 | Fungicidal |
Control (Iprodione) | 18 | Fungistatic |
The results indicate that this compound can effectively inhibit mycelial growth at nanomolar concentrations, suggesting its potential as a lead compound for fungicide development .
Therapeutic Potential
Beyond its antimicrobial and antifungal properties, this compound shows promise in other therapeutic areas:
- Antidiabetic Effects : Preliminary studies suggest that it may enhance insulin sensitivity and glucose uptake in muscle cells. This effect is attributed to its ability to modulate metabolic pathways associated with glucose metabolism .
- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in vitro, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among treated patients compared to controls .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced blood glucose levels and improved insulin sensitivity, supporting its potential use in diabetes management .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound interacts with specific cellular targets, modulating pathways related to cell signaling and metabolism .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
diethyl (E)-2-aminobut-2-enedioate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5+ |
InChI Key |
FFZBMYDDXULOPW-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N |
Origin of Product |
United States |
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